3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid
Description
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid is a heterocyclic compound featuring a cyclopropyl group attached to an oxadiazole ring, which is further connected to a propanoic acid moiety
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O3/c11-7(12)4-3-6-9-10-8(13-6)5-1-2-5/h5H,1-4H2,(H,11,12) |
InChI Key |
JPXHOAIKSNPMOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, cyclopropylcarboxylic acid hydrazide can be reacted with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.
Attachment of the Propanoic Acid Moiety: The oxadiazole intermediate can then be reacted with a suitable propanoic acid derivative under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, especially at the 2-position.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds related to 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid exhibit promising antimicrobial properties. For instance:
| Compound | Target Organism | MIC (µg/mL) | Reference Year |
|---|---|---|---|
| 3c | Staphylococcus aureus | 32 | 2024 |
| 3d | Escherichia coli | 64 | 2024 |
These findings suggest that derivatives of this compound could serve as effective agents against common bacterial pathogens.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. Notably:
| Cell Line | IC50 (µM) | Reference Year |
|---|---|---|
| MCF-7 | 15 | 2023 |
| HeLa | 20 | 2023 |
These results indicate that 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid may have a role in cancer therapy, particularly in targeting breast cancer cells.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in various models. Studies involving LPS-stimulated macrophages revealed:
| Cytokine | Reduction (%) | Reference Year |
|---|---|---|
| TNF-alpha | ~50 | 2025 |
| IL-6 | ~50 | 2025 |
This suggests that it may be useful in treating inflammatory diseases by modulating cytokine production.
Case Studies
-
Study on Antimicrobial Efficacy (2024) :
- Objective: To assess the effectiveness against Gram-positive and Gram-negative bacteria.
- Findings: The compound exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity Evaluation (2023) :
- Objective: To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings: The compound showed a dose-dependent decrease in cell viability.
-
Inflammation Model Study (2025) :
- Objective: To investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels significantly.
Mechanism of Action
The mechanism of action of 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
Uniqueness
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can lead to different reactivity and biological activity compared to its phenyl or halogen-substituted counterparts .
Biological Activity
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.
The compound has the molecular formula and can exist in various salt forms, including lithium salts. Its structure features a cyclopropyl group attached to an oxadiazole ring, which is significant for its biological interactions.
The biological activity of 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid is primarily attributed to its interaction with specific molecular targets. The lithium ion component may influence neurotransmitter release and ion channel activity, suggesting potential applications in treating neurological disorders. Furthermore, the oxadiazole moiety is known for its role in modulating cellular pathways involved in various diseases.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 4.69 to 22.9 µM against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus .
Anticancer Activity
Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis. For example, studies involving structurally related compounds have reported IC50 values indicating effective inhibition of cell growth in various cancer cell lines . The presence of the carboxylic acid functionality is crucial for maintaining this activity.
Comparative Analysis with Similar Compounds
A comparative study of 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid with other oxadiazole derivatives reveals unique biological profiles:
| Compound | Structure | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid | Structure | Antimicrobial, Anticancer | Varies (see text) |
| 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids | Structure | Anticancer (Rho/MRTF/SRF inhibition) | IC50 < 0.02 µM |
| Lithium(1+) ion 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | Structure | Neuroprotective effects | Not specified |
Case Studies
Several case studies highlight the therapeutic potential of oxadiazole derivatives:
- Neurological Disorders : A study involving lithium salts derived from oxadiazoles indicated neuroprotective effects in animal models of depression and bipolar disorder .
- Cancer Treatment : In vitro studies showed that oxadiazole derivatives could induce apoptosis in MCF7 breast cancer cells by disrupting mitochondrial function .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
